molecular formula C17H15NO B11861384 N-(3,4-Dihydronaphthalen-1-yl)benzamide CAS No. 920743-00-6

N-(3,4-Dihydronaphthalen-1-yl)benzamide

Cat. No.: B11861384
CAS No.: 920743-00-6
M. Wt: 249.31 g/mol
InChI Key: MVIIQEYITFIEIX-UHFFFAOYSA-N
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Description

N-(3,4-Dihydronaphthalen-1-yl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3,4-dihydronaphthalen-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dihydronaphthalen-1-yl)benzamide typically involves the reaction of 3,4-dihydronaphthalen-1-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dihydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N-(3,4-Dihydronaphthalen-1-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,4-Dihydronaphthalen-1(2H)-one derivatives

Comparison: N-(3,4-Dihydronaphthalen-1-yl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

920743-00-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-(3,4-dihydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H15NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11-12H,6,10H2,(H,18,19)

InChI Key

MVIIQEYITFIEIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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